5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxyethyl and phenylcarbonyl groups through selective functionalization reactions. The methyloxy groups are usually introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The methyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyaniline: This compound shares the methyloxy functional groups and aromatic structure.
4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound has a similar aromatic core and is used in similar research applications.
Uniqueness
5-[3,4-bis(methyloxy)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity, which provides it with distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO6/c1-27-15-9-8-14(12-16(15)28-2)18-17(19(24)13-6-4-3-5-7-13)20(25)21(26)22(18)10-11-23/h3-9,12,18,23-24H,10-11H2,1-2H3/b19-17+ |
InChI Key |
MVEDUOLLQUIYAL-HTXNQAPBSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC |
Origin of Product |
United States |
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